molecular formula C22H17N5OS B2808388 2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole CAS No. 956613-25-5

2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole

Cat. No.: B2808388
CAS No.: 956613-25-5
M. Wt: 399.47
InChI Key: UNQVVDKKXFIOEJ-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-oxadiazole derivative featuring a benzylsulfanyl group at position 2 and a 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole moiety at position 3. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its bioactivity in medicinal and agrochemical applications.

Properties

IUPAC Name

2-benzylsulfanyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c1-3-9-17(10-4-1)16-29-22-25-24-20(28-22)19-15-23-27(18-11-5-2-6-12-18)21(19)26-13-7-8-14-26/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQVVDKKXFIOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C22H17N5OS
  • Molecular Weight : 399.48 g/mol
  • CAS Number : 956613-25-5

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the oxadiazole ring and subsequent substitution reactions to introduce the benzylsulfanyl and pyrrol moieties. A common method includes:

  • Formation of the Oxadiazole Ring : Utilizing hydrazides and carbon disulfide in a basic medium.
  • Nucleophilic Substitution : Introducing the benzyl group using benzyl chloride.
  • Coupling Reactions : Attaching the phenyl-pyrrol moiety through palladium-catalyzed cross-coupling methods.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example:

  • Cell Line Studies : It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
CompoundCell LineIC50 (μM)Mechanism
2-(Benzylsulfanyl)-5-[...]MCF-712.5ROS-mediated apoptosis
2-(Benzylsulfanyl)-5-[...]A54915.0Inhibition of cell proliferation

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell growth and inflammation.
  • Receptor Modulation : It likely interacts with receptors involved in cellular signaling pathways that regulate apoptosis and inflammation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A recent study reported that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .
  • Antimicrobial Testing : Another study performed broth microdilution tests showing that certain derivatives had minimum inhibitory concentrations (MICs) below clinically relevant thresholds against pathogenic bacteria .

Scientific Research Applications

Research indicates that derivatives of oxadiazoles exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains. For instance, studies have reported that oxadiazole derivatives possess significant antibacterial properties, making them candidates for developing new antibiotics .
  • Antioxidant Properties : Oxadiazoles are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant activity of these compounds is crucial for their potential use in treating conditions like cancer and cardiovascular diseases .
  • Anticancer Activity : Some studies have highlighted the anticancer potential of oxadiazole derivatives. They have been shown to inhibit tumor growth in vitro and in vivo, suggesting their role as chemotherapeutic agents .
  • Anti-inflammatory Effects : Research has demonstrated that certain oxadiazoles can reduce inflammation by modulating inflammatory pathways, making them suitable for treating inflammatory diseases .

Case Studies

Several studies have evaluated the efficacy of oxadiazole derivatives:

  • Antimicrobial Efficacy Study : A study published in the Indian Journal of Pharmaceutical Education and Research demonstrated that specific oxadiazole derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituent groups significantly affected their potency .
  • Antioxidant Activity Assessment : Research conducted on various oxadiazoles showed promising results in terms of antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in food preservation and health supplements .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain oxadiazole derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,3,4-Oxadiazole Core

Substituents at Position 2

  • 2-(Benzylthio)-5-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1,3,4-Oxadiazole (Compound 5a, ): Structural Difference: Replaces the pyrrole-phenylpyrazole group with a methyl-trifluoromethylpyrazole. Bioactivity: Exhibits 50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL . Crystallography: Crystallizes in monoclinic system (space group P21/c), with stable conformation due to π-π interactions between oxadiazole and pyrazole rings .
  • 2-((4-Bromobenzyl)thio)-5-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1,3,4-Oxadiazole (Compound 1, ): Structural Difference: Bromine substitution on the benzylthio group enhances electronegativity.

Substituents at Position 5

  • 2-(Methylsulfonyl)-5-(4-Fluorophenyl)-1,3,4-Oxadiazole ():
    • Structural Difference: Lacks the pyrazole-pyrrole group; features a 4-fluorophenyl ring.
    • Bioactivity: Inhibits Xanthomonas oryzae (Xoo) by disrupting EPS biosynthesis (94.88% inhibition of gumB expression at 20 μg/mL) .
  • 5-(1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1,3,4-Oxadiazole Derivatives ():
    • Structural Difference: Trifluoromethyl group instead of pyrrole on the pyrazole.
    • Bioactivity: Broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 4–32 μg/mL) .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
Target Compound 323.4 ~3.5 (estimated)
2-((4-Bromobenzyl)thio)-Oxadiazole 113–114 443.3 4.2
2-(Allylthio)-Oxadiazole 77–78 329.3 2.8
2-(Methylsulfonyl)-5-(4-Fluorophenyl) 242.2 1.9

Structure-Activity Relationship (SAR) Insights

  • Sulfanyl vs.
  • Aromatic vs. Aliphatic Chains: Benzylthio groups outperform allylthio or acetonitrile derivatives in bioactivity, likely due to enhanced hydrophobic interactions .

Q & A

Q. Critical Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
Pyrazole SynthesisPOCl₃/DMF (Vilsmeier–Haack), 80–100°CControl stoichiometry to avoid over-chlorination
Sulfanyl Group IntroductionBenzyl mercaptan, K₂CO₃, DMF, 60°CUse inert atmosphere to prevent oxidation
Oxadiazole FormationCDI (1,1'-carbonyldiimidazole), THF, refluxMonitor reaction progress via TLC

Which spectroscopic and crystallographic methods are recommended for structural elucidation?

Basic Question | Analytical Techniques

  • 1H/13C NMR : Assign heterocyclic protons (e.g., pyrazole C-H at δ 7.5–8.5 ppm) and sulfanyl protons (δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between oxadiazole and pyrazole rings) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. Example Crystallographic Data :

ParameterValue (Å/°)Source
C–S Bond Length1.78–1.82
Pyrazole-Oxadiazole Dihedral Angle15.2°

How do structural modifications influence bioactivity in analogous compounds?

Advanced Question | Structure-Activity Relationships (SAR)

  • Pyrrole Substitution : Bioisosteric replacement of chloro/pentafluoro groups with pyrrole improves receptor binding (e.g., angiotensin II antagonists with IC₅₀ <1 nM) .
  • Sulfanyl Group Positioning : Benzylsulfanyl at position 2 enhances lipophilicity, improving membrane permeability .
  • Oxadiazole Ring Rigidity : Planar oxadiazole stabilizes π-π stacking with target proteins .

Advanced Question | Reaction Engineering

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalysis : Use Pd(0) for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Workflow Design : Sequential one-pot reactions reduce purification steps .

Q. Yield Optimization Case Study :

StepOriginal YieldOptimized YieldKey Change
Oxadiazole Cyclization45%72%Switched from THF to DMF

How can computational methods enhance studies of this compound?

Advanced Question | Computational Chemistry

  • DFT : Calculate charge distribution to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding with biological targets (e.g., angiotensin receptors) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. Example DFT Results :

PropertyCalculated Value
HOMO-LUMO Gap4.3 eV
Dipole Moment5.2 Debye

How to resolve contradictions in biological activity data?

Advanced Question | Data Analysis

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) to minimize variability .
  • Metabolic Profiling : Compare hepatic clearance rates to identify stability-related discrepancies .
  • Structural Reanalysis : Re-examine crystallographic data to confirm substituent conformations .

Case Study : Variability in IC₅₀ values for angiotensin II antagonists was resolved by standardizing assay pH (7.4 vs. 6.8) .

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